An In-depth Technical Guide to Acrylic Anhydride: Structure, Properties, and Applications
An In-depth Technical Guide to Acrylic Anhydride: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of acrylic anhydride (CAS No. 2051-76-5), a highly reactive organic compound.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, structure, reactivity, and key applications of this versatile reagent, grounding its claims in established scientific literature.
Introduction and Strategic Importance
Acrylic anhydride, systematically named prop-2-enoyl prop-2-enoate, is the symmetrical anhydride of acrylic acid.[2][3] Its structure is characterized by two acryloyl groups linked by a central oxygen atom.[3] This configuration imparts high reactivity, making it a potent acylating agent and a valuable monomer in polymer science.[4][5] The dual functionality of a reactive anhydride and a polymerizable vinyl group allows for its use in a wide array of applications, from the synthesis of specialty polymers and resins to its role as a crucial intermediate in the production of fine chemicals, pharmaceuticals, and agrochemicals.[4][6][7] In drug development, its ability to efficiently introduce the acryloyl group into molecules is leveraged for modifying active pharmaceutical ingredients (APIs) and developing advanced drug delivery systems.[5][6]
Chemical Structure and Bonding
The molecular formula of acrylic anhydride is C₆H₆O₃, with a molecular weight of approximately 126.11 g/mol .[2][3][8] The molecule's reactivity is dictated by the electronic characteristics of its functional groups: the anhydride linkage and the two α,β-unsaturated carbonyl systems.
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// Nodes for atoms C1 [label="C", pos="0,0!"]; H1a [label="H", pos="-0.5,-0.8!"]; H1b [label="H", pos="0.5,-0.8!"]; C2 [label="C", pos="0,1.2!"]; H2 [label="H", pos="-0.8,1.5!"]; C3 [label="C", pos="1.2,1.8!"]; O1 [label="O", pos="1.2,3!"]; O_bridge [label="O", pos="2.4,1.2!"]; C4 [label="C", pos="3.6,1.8!"]; O2 [label="O", pos="3.6,3!"]; C5 [label="C", pos="4.8,1.2!"]; H5 [label="H", pos="5.6,1.5!"]; C6 [label="C", pos="4.8,0!"]; H6a [label="H", pos="4.3,-0.8!"]; H6b [label="H", pos="5.3,-0.8!"];
// Double bonds C1 -- C2 [style=double]; C3 -- O1 [style=double]; C5 -- C6 [style=double]; C4 -- O2 [style=double];
// Single bonds C2 -- C3; C3 -- O_bridge; O_bridge -- C4; C4 -- C5; C1 -- H1a; C1 -- H1b; C2 -- H2; C5 -- H5; C6 -- H6a; C6 -- H6b; } dot Caption: Chemical structure of Acrylic Anhydride (C₆H₆O₃).
The key structural features influencing its chemistry are:
-
Electrophilic Carbonyl Carbons: The carbonyl carbons are highly electrophilic due to the electron-withdrawing effect of the adjacent oxygen atoms. This makes them susceptible to nucleophilic attack, which is the basis for acylation reactions.
-
Good Leaving Group: The carboxylate anion (acrylate) that is formed upon nucleophilic attack is a relatively stable, resonance-stabilized leaving group, which drives the acylation reactions to completion.
-
Conjugated System: The C=C double bond is in conjugation with the C=O double bond. This electronic communication influences the reactivity of both the vinyl group in polymerization and the carbonyl group in acylation.
Physicochemical and Spectroscopic Properties
Acrylic anhydride is a colorless to pale yellow liquid with a pungent odor.[1] It is highly soluble in many organic solvents but has limited solubility in water, with which it can react.[1] Due to its propensity to polymerize, it is typically supplied with an inhibitor such as 4-methoxyphenol (MEHQ).[6][9]
Table 1: Physicochemical Properties of Acrylic Anhydride
| Property | Value | Source |
|---|---|---|
| CAS Number | 2051-76-5 | [1][2] |
| Molecular Formula | C₆H₆O₃ | [2][8] |
| Molecular Weight | 126.11 g/mol | [2][8] |
| Density | ~1.065 - 1.094 g/cm³ | [8][10] |
| Boiling Point | 85-86 °C at 17 mmHg | [10] |
| Melting Point | -20 °C | [10] |
| Flash Point | 72 - 85.7 °C | [8] |
| Refractive Index | ~1.438 - 1.444 | [6][10] |
| Storage | Refrigerated (2-8°C) under inert gas |[8][9][10] |
Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of acrylic anhydride.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is characteristic of the acryloyl group. It typically shows a complex multiplet pattern for the three vinyl protons (═CH₂ and ═CH) in the region of δ 6.0-6.5 ppm.[11]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show distinct peaks for the carbonyl carbon (C=O) around δ 161 ppm and the vinyl carbons (C=C) between δ 127-135 ppm.[11]
-
IR (Infrared) Spectroscopy: The IR spectrum is dominated by two strong carbonyl (C=O) stretching bands characteristic of an anhydride, typically found around 1750 cm⁻¹ and 1820 cm⁻¹. The C=C stretching vibration of the vinyl group is also observable.
Reactivity and Mechanistic Pathways
The chemistry of acrylic anhydride is governed by two primary modes of reactivity: its function as an acylating agent and its ability to undergo polymerization.
Acylation via Nucleophilic Acyl Substitution
Acrylic anhydride is a powerful acylating agent, readily reacting with nucleophiles such as alcohols, amines, and thiols.[5][12] This reaction proceeds through a nucleophilic acyl substitution mechanism. The nucleophile attacks one of the electrophilic carbonyl carbons, leading to a tetrahedral intermediate. Subsequently, the acrylate leaving group is eliminated, resulting in the formation of a new acylated product (an ester or amide) and acrylic acid as a byproduct.
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reactant [label="{Acrylic Anhydride | + R-OH (Alcohol)}"]; intermediate [label="{Tetrahedral Intermediate}"]; product [label="{Acrylate Ester | + Acrylic Acid}"];
reactant -> intermediate [label="Nucleophilic Attack"]; intermediate -> product [label="Elimination of\nLeaving Group"]; } dot Caption: Generalized workflow of acylation using acrylic anhydride.
This reactivity is harnessed in drug development and material science to introduce acrylic ester or acrylamide functionalities into molecules, which can then serve as handles for further modification or polymerization.[7][12] For instance, the methacrylation of chitosan using an anhydride improves its mucoadhesive properties for drug delivery applications.[12]
Polymerization
The vinyl groups in acrylic anhydride can undergo radical polymerization. A unique characteristic is its tendency to form cyclic anhydrides upon polymerization, rather than producing crosslinked polymers.[3][9][13] This property is valuable for creating polymers with specific architectures, such as those used in specialty acrylic resins, coatings, and adhesives.[6][9][13]
Applications in Research and Drug Development
The versatile reactivity of acrylic anhydride makes it a valuable tool for scientists and researchers.
-
Polymer Synthesis: It is a key monomer for producing functional polymers. These polymers are widely used in coatings, adhesives, and plastics due to their durability and excellent adhesion properties.[1][5] It is also used to synthesize materials for photoresists in electronics and high-refractive-index lens monomers.[6][7]
-
Organic Synthesis Intermediate: It serves as a powerful reagent for introducing the acryloyl group. This is crucial in the multi-step synthesis of fine chemicals, pesticides, and pharmaceutical intermediates.[4] For example, amide derivatives formed from reactions with amines can be intermediates for antiepileptic drugs.[7]
-
Drug Delivery and Biomaterials: The anhydride functionality allows for easy grafting onto materials containing hydroxyl and amine groups, such as polymers used in biomedical devices and drug delivery systems.[6] This surface functionalization can be used to modify the properties of materials to enhance biocompatibility or to attach therapeutic agents. The synthesis of anhydride prodrugs of carboxylic-acid-bearing drugs like ibuprofen has been explored to shield the acidic group and achieve sustained release.[14]
Experimental Protocol: Acylation of an Alcohol
This protocol provides a representative example of using acrylic anhydride for the synthesis of an acrylic ester.
Objective: To synthesize benzyl acrylate from benzyl alcohol using acrylic anhydride.
Materials:
-
Acrylic Anhydride (stabilized)
-
Benzyl Alcohol
-
Triethylamine (Et₃N) or Pyridine (as a base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask and standard glassware
-
Separatory funnel
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzyl alcohol (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.[11]
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic reaction.
-
Addition of Anhydride: Add acrylic anhydride (1.05 equivalents) dropwise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete, quench the mixture by slowly adding saturated NaHCO₃ solution to neutralize the acrylic acid byproduct and any excess anhydride.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude benzyl acrylate.
-
Purification: Purify the crude product via flash column chromatography if necessary to obtain the pure acrylic ester.
Safety and Handling
Acrylic anhydride is a corrosive and reactive chemical that requires careful handling.
-
Hazards: It is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause an allergic skin reaction or respiratory irritation.[1][2]
-
Handling: Work in a well-ventilated area or a chemical fume hood.[15][16] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, typically refrigerated between 2-8°C.[8][10] It is sensitive to moisture and heat and should be stored under an inert atmosphere.[17][18] The inhibitor level should be monitored to prevent hazardous polymerization.[16]
Conclusion
Acrylic anhydride is a cornerstone reagent in modern organic and polymer chemistry. Its well-defined structure underpins a predictable yet powerful reactivity profile, making it an indispensable tool for acylating substrates and constructing novel polymer architectures. For professionals in drug development and material science, a thorough understanding of its properties, reaction mechanisms, and handling requirements is essential for leveraging its full potential in creating innovative materials and therapeutic systems.
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